

A Comprehensive Technical Guide to Tert-butyl (4-methylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl (4-methylpiperidin-4-yl)carbamate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical and physical properties of **tert-butyl (4-methylpiperidin-4-yl)carbamate**, a key intermediate in the synthesis of various pharmaceutical compounds. This document consolidates available data on its molecular structure, physicochemical characteristics, spectral analysis, and a representative synthetic protocol. Safety and handling considerations are also addressed based on data for structurally similar compounds. This guide is intended to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical and Physical Properties

Tert-butyl (4-methylpiperidin-4-yl)carbamate is a white to off-white solid organic compound. [1] It is characterized by a piperidine ring substituted with a methyl group and a tert-butoxycarbonyl (Boc) protected amine at the 4-position. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1][2]

General Information

Property	Value	Reference
IUPAC Name	tert-butyl N-(4-methylpiperidin-4-yl)carbamate	[1]
CAS Number	163271-08-7	[1][3]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1]
Molecular Weight	214.30 g/mol	[1]
Appearance	White to off-white powder/solid	[1]
Odor	No distinct odor	[1]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings.

Property	Value	Reference
Boiling Point	308.407 °C at 760 mmHg	[1]
Density	1.014 g/cm ³	[1]
Flash Point	140.32 °C	[1]
Solubility	Soluble in organic solvents; Insoluble in water.	[1]
Vapor Pressure	0.001 mmHg at 25°C	[1]
Enthalpy of Vaporization	54.908 kJ/mol	[1]
Index of Refraction	1.481	[1]
Molar Refractivity	60.107 cm ³	[1]
Polar Surface Area	50.36 Å ²	[1]
pKa (Predicted)	12.75 ± 0.20	[1]

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of the compound.

Mass Spectrometry

- EI-MS (m/z): 214 [M]⁺[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR (CDCl₃) δ: 4.37 (1H, br s), 2.84-2.80 (4H, m), 1.91 (2H, dt, J = 13.3, 3.9 Hz), 1.51 (2H, td, J = 12.9, 6.2 Hz), 1.44 (9H, s), 1.34 (3H, s).
- ¹³C-NMR: Specific data for **tert-butyl (4-methylpiperidin-4-yl)carbamate** is not readily available in the searched literature. However, its availability is indicated in some databases. [4][5]

Infrared (IR) Spectroscopy

- FT-IR: Detailed FT-IR spectral data for this specific compound was not found in the available search results. General information on the IR spectra of carbamates can be found in various spectroscopic databases.[6][7]

Experimental Protocols

The following section outlines a general procedure for the synthesis of **tert-butyl (4-methylpiperidin-4-yl)carbamate**.

Synthesis of Tert-butyl (4-methylpiperidin-4-yl)carbamate

A common method for the synthesis of this compound involves the deprotection of a precursor. [3]

Reaction Scheme:

(1-benzoyl-4-methylpiperidin-4-yl)carbamate → **tert-butyl (4-methylpiperidin-4-yl)carbamate**

Materials:

- tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate
- Ethanol
- 6 N aqueous sodium hydroxide
- Ethyl acetate
- Distilled water
- Anhydrous magnesium sulfate

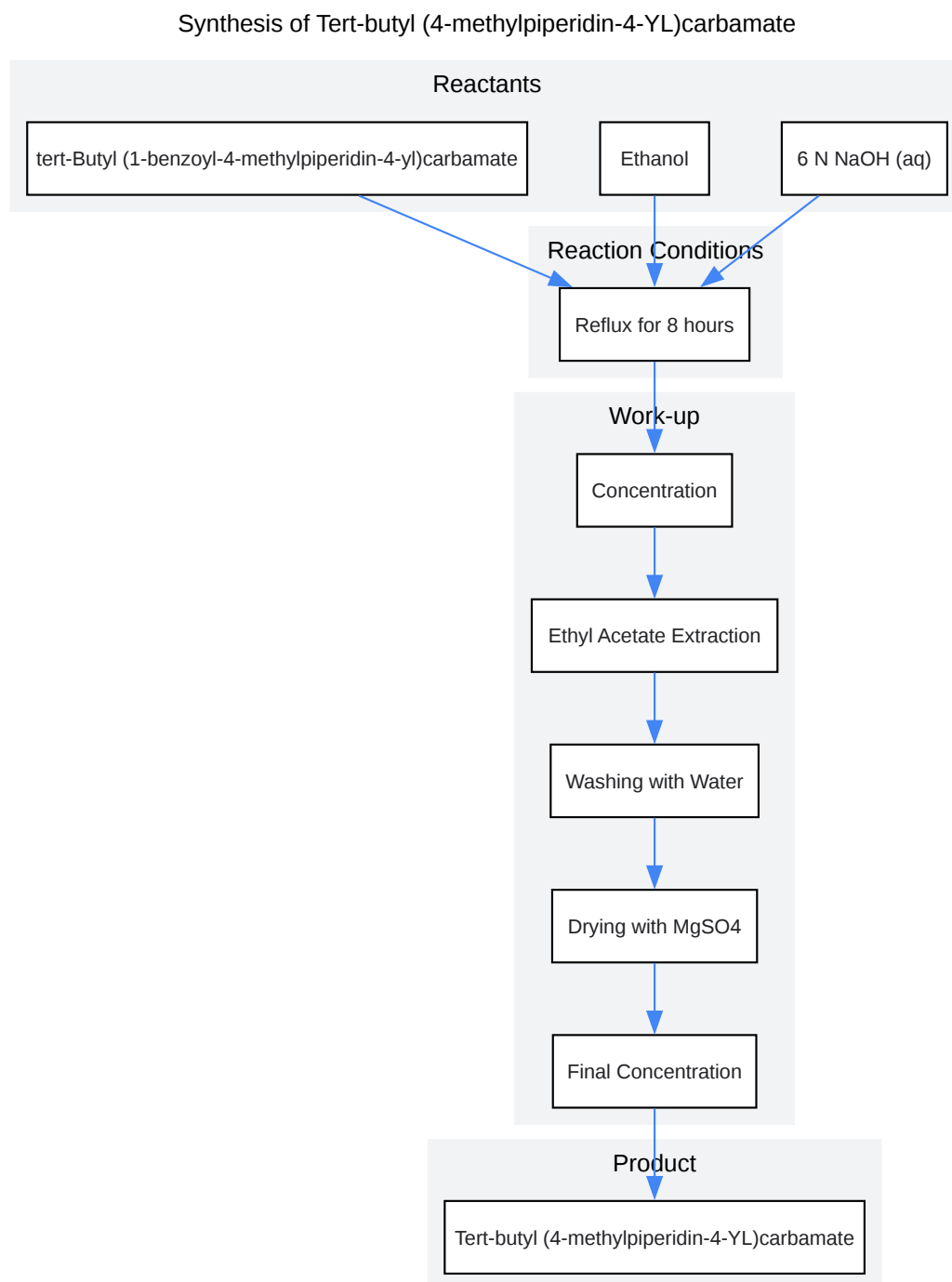
Procedure:

- Dissolve tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol) in ethanol (3 mL).
- Add 6 N aqueous sodium hydroxide (6.0 mmol) to the solution.
- Heat the reaction mixture at reflux for 8 hours.
- After the reaction is complete, concentrate the mixture under reduced pressure.
- Add ethyl acetate (30 mL) to the concentrated residue.
- Separate the organic layer and wash it twice with distilled water.
- Dry the organic layer with anhydrous magnesium sulfate.
- Concentrate the dried organic layer under reduced pressure to yield the final product.[3]

Yield: Approximately 67%[3]

Visualization of Experimental Workflow

The synthesis protocol can be visualized as a straightforward workflow.



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Caption: Synthetic workflow for **Tert-butyl (4-methylpiperidin-4-yl)carbamate**.

Safety and Handling

Specific safety data for **tert-butyl (4-methylpiperidin-4-yl)carbamate** is not extensively available. However, based on safety data sheets for similar carbamate and piperidine derivatives, the following precautions are recommended.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[8]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area.[8][9]
- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8]
- Incompatible Materials: Strong oxidizing agents.[8]

For related compounds, hazards such as skin and eye irritation have been reported.[10][11] It is crucial to handle this compound with care and in accordance with standard laboratory safety practices.

Conclusion

Tert-butyl (4-methylpiperidin-4-yl)carbamate is a valuable chemical intermediate with well-defined physical and chemical properties. This guide provides a consolidated resource for researchers, compiling available data on its characteristics, synthesis, and handling. The provided information is intended to facilitate its use in the design and synthesis of new chemical entities for drug discovery and development. Further research to fully characterize its spectral properties and explore its applications is encouraged.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Tert-butyl (4-methylpiperidin-4-YL)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062008#tert-butyl-4-methylpiperidin-4-yl-carbamate-chemical-properties]

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